molecular formula C12H16O2 B1330245 4-(3,4-Dimethylphenyl)butanoic acid CAS No. 5465-18-9

4-(3,4-Dimethylphenyl)butanoic acid

Cat. No. B1330245
M. Wt: 192.25 g/mol
InChI Key: ABMVUAWFTZKZDV-UHFFFAOYSA-N
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Patent
US07384974B2

Procedure details

2.5 mL of thionyl chloride was added at room temperature to a 60 mL chloroform solution of 3.3 g of compound 1-1 obtained in Reference Example 1, and the system was refluxed under heating, for 10 hours. After the reaction, reduced-pressure solvent distillation was performed to obtain 4-(3,4-dimethylphenyl)butanoyl chloride.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][C:6]1[CH:7]=[C:8]([CH2:13][CH2:14][CH2:15][C:16]([OH:18])=O)[CH:9]=[CH:10][C:11]=1[CH3:12]>C(Cl)(Cl)Cl>[CH3:5][C:6]1[CH:7]=[C:8]([CH2:13][CH2:14][CH2:15][C:16]([Cl:3])=[O:18])[CH:9]=[CH:10][C:11]=1[CH3:12]

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
3.3 g
Type
reactant
Smiles
CC=1C=C(C=CC1C)CCCC(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Reference Example 1
TEMPERATURE
Type
TEMPERATURE
Details
the system was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating, for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
After the reaction, reduced-pressure solvent distillation

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1C)CCCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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